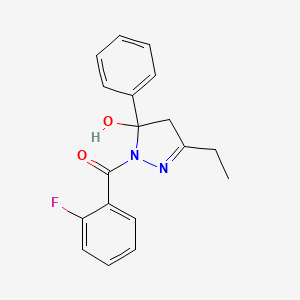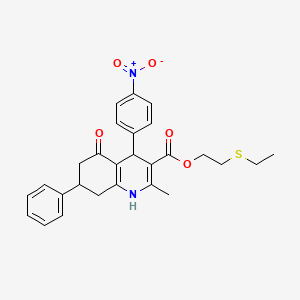![molecular formula C12H9Cl2NO B4928463 [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol
Overview
Description
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol, also known as SR-16157, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol is not fully understood. However, studies have shown that it inhibits the activity of the enzyme lysyl oxidase-like 2 (LOXL2), which is involved in the formation of crosslinks in collagen and elastin fibers. This inhibition leads to a reduction in fibrosis and inflammation, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
Studies have shown that [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol has various biochemical and physiological effects. It has been shown to reduce collagen deposition and fibrosis in the liver, lungs, and heart. Additionally, it has been shown to decrease inflammation and oxidative stress in various tissues. These effects may be beneficial in the treatment of diseases such as liver fibrosis, pulmonary fibrosis, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol has several advantages for lab experiments. It is stable and can be easily synthesized with high yield and purity. Additionally, it has been shown to have low toxicity in animal studies. However, it is important to note that the mechanism of action of [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol is not fully understood, and further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol. One area of interest is its potential use in the treatment of liver fibrosis and cirrhosis. Additionally, it may have applications in the treatment of pulmonary fibrosis and cardiovascular diseases. Further studies are needed to determine the safety and efficacy of [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol in humans, as well as its mechanism of action and potential side effects.
Conclusion
In conclusion, [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol is a chemical compound with potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-fibrotic properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of LOXL2, which may be beneficial in the treatment of various diseases. Further research is needed to determine its safety and efficacy in humans and its potential applications in the treatment of liver fibrosis, pulmonary fibrosis, and cardiovascular diseases.
Scientific Research Applications
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, it has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
properties
IUPAC Name |
[4-(3,4-dichlorophenyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-2-1-8(6-12(11)14)9-3-4-15-10(5-9)7-16/h1-6,16H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPHNPVRJQGOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)CO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Dichloro-phenyl)-pyridine-2-yl]-methanol | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4928387.png)
![4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4928395.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928399.png)
![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4928410.png)
![ethyl 3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4928412.png)
![N-cyclopropyl-2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4928418.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4928423.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4928434.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928438.png)


![N-(4-ethylphenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4928456.png)
![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)
![N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4928470.png)